![molecular formula C6H2Cl2Na2O4S B1601871 Benzenesulfonic acid, 3,5-dichloro-2-hydroxy-, sodium salt (1:2) CAS No. 95041-38-6](/img/structure/B1601871.png)
Benzenesulfonic acid, 3,5-dichloro-2-hydroxy-, sodium salt (1:2)
Overview
Description
“Benzenesulfonic acid, 3,5-dichloro-2-hydroxy-, sodium salt (1:2)” is also known as “3,5-Dichloro-2-hydroxybenzenesulfonic acid sodium salt” or "Sodium 3,5-dichloro-2-hydroxybenzenesulfonate" . It is a reagent used to produce peroxides when combined with 4-aminoantipyrine . It is also used in the quantification of hydrogen peroxide through horseradish peroxidase-mediated conversion of itself and 4-aminoantipyrine to a colored product .
Molecular Structure Analysis
The molecular formula of “3,5-Dichloro-2-hydroxybenzenesulfonic acid sodium salt” isCl2C6H2(OH)SO3Na
. The molecular weight is 265.05 . Physical And Chemical Properties Analysis
The “3,5-Dichloro-2-hydroxybenzenesulfonic acid sodium salt” is a powder with a melting point greater than 300 °C . It has a pH of 7 at 20 °C in a 53 g/L solution in water .Scientific Research Applications
Sodium 3,5-dichloro-2-hydroxybenzenesulfonate has been used in a wide range of scientific research applications. It is used as a reagent in organic synthesis, as an analytical reagent, as a catalyst, and as a buffer. It is also used in the synthesis of a number of organic compounds, including dyes and pharmaceuticals.
Mechanism of Action
Target of Action
It is known to be used in conjunction with 4-aminoantipyrine (4-aap) and hydrogen peroxide (h2o2) for chromogenic quantitation of peroxidase in coupled enzyme reactions . Peroxidase is an enzyme that plays a crucial role in various biological processes, including the metabolism of reactive oxygen species.
Mode of Action
HDCBS, Disodium Salt is a component of the Trinder reagent, which is used to measure the production of hydrogen peroxide in conjunction with peroxidase . The compound interacts with its targets in a way that allows for the colorimetric quantification of peroxidase activity.
Result of Action
The primary result of the action of HDCBS, Disodium Salt is the generation of a color change that allows for the quantification of peroxidase activity . This can provide valuable information about the status of biochemical pathways involving peroxidase and reactive oxygen species.
Action Environment
The action of HDCBS, Disodium Salt can be influenced by various environmental factors. For instance, the pH of the solution can affect the efficiency of the colorimetric reaction . Additionally, the presence of other substances in the reaction mixture can potentially interfere with the reaction. Therefore, careful control of the reaction environment is necessary to ensure accurate results.
Advantages and Limitations for Lab Experiments
Sodium 3,5-dichloro-2-hydroxybenzenesulfonate has a number of advantages for lab experiments. It is relatively inexpensive, and is easy to obtain. It is also easy to use, and is soluble in water and ethanol. However, it is also toxic and should be handled with care.
Future Directions
Sodium 3,5-dichloro-2-hydroxybenzenesulfonate has a wide range of potential future applications. It could be used as a drug delivery system, or as a catalyst for organic synthesis. It could also be used to study the mechanism of action of various drugs, or to develop new drugs. It could also be used to study the biochemical and physiological effects of various compounds, and to investigate the effects of environmental pollutants. Additionally, it could be used to develop new materials, such as polymers, or to develop new analytical techniques.
Safety and Hazards
properties
IUPAC Name |
disodium;3,5-dichloro-2-oxidobenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O4S.2Na/c7-3-1-4(8)6(9)5(2-3)13(10,11)12;;/h1-2,9H,(H,10,11,12);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOGHWOUFOATNOQ-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1S(=O)(=O)[O-])[O-])Cl)Cl.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2Na2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60890409 | |
Record name | Benzenesulfonic acid, 3,5-dichloro-2-hydroxy-, sodium salt (1:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60890409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
95041-38-6 | |
Record name | Benzenesulfonic acid, 3,5-dichloro-2-hydroxy-, sodium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonic acid, 3,5-dichloro-2-hydroxy-, sodium salt (1:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60890409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 95041-38-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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